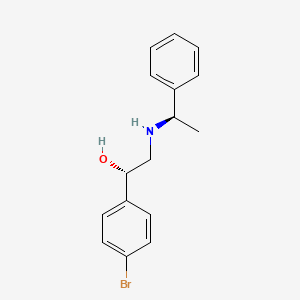
4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that features a unique combination of bromine, fluorine, and tetrahydropyran-2-yl groups attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated indazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole
- 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness
4-Bromo-6-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
Molecular Formula |
C12H12BrFN2O |
|---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
4-bromo-6-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-10-5-8(14)6-11-9(10)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2 |
InChI Key |
ANGUXXIJJCBHJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(2-Methoxy-ethyl)-phenyl]-oxazole-4-carboxylic acid](/img/structure/B8540467.png)




![(4R)-4-methyl-4-[2-(1-methylpyrrol-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B8540502.png)
![Methyl 7-[(2R)-2-formyl-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B8540519.png)
![2,2-Dimethyl-1-[4-(4-nitro-phenyl)-piperazin-1-yl]-propan-1-one](/img/structure/B8540525.png)

![N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine](/img/structure/B8540546.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B8540549.png)


